2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s important to note that the exact structure and properties can vary depending on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a polycyclic aromatic hydrocarbon core . The exact structure would depend on the specific arrangement and bonding of these groups.Physical and Chemical Properties Analysis
Based on the structure, we can infer that this compound might have certain characteristics. For example, the presence of a fluorene group could potentially make the compound aromatic and planar . The carboxylic acid group could make it capable of forming hydrogen bonds .Scientific Research Applications
1. Enzyme-Activated Surfactants and Carbon Nanotube Dispersions
A study by Cousins et al. (2009) explores the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These compounds, including those similar to the 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid, create homogeneous aqueous nanotube dispersions under constant and physiological conditions, which is significant for applications in nanotechnology and materials science (Cousins et al., 2009).
2. Role in Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
Gregar and Gervay-Hague (2004) demonstrate the use of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids in the efficient synthesis of oligomers varying in length. These amino acids, closely related to the thiazole compound , play a crucial role in synthesizing complex molecular structures useful in biochemistry and pharmaceutical research (Gregar & Gervay-Hague, 2004).
3. Application in the Synthesis of Heterocyclic γ-Amino Acids
Mathieu et al. (2015) report the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, which are a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking the secondary structures of proteins, such as helices and β-sheets, indicating their potential applications in peptide and protein engineering (Mathieu et al., 2015).
4. Structural Studies of Thiazole-based γ-amino Acids
The research by Mathieu et al. (2013) focuses on the synthesis and structural analysis of thiazole-based γ-amino acid oligomers. The study reveals that these sequences adopt a well-defined helix structure in various solvents, which is crucial for understanding the molecular dynamics and applications in structural biology (Mathieu et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-12-19(20(24)25)23-18(28-12)10-22-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBNATXZJCPQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137710-89-3 |
Source
|
Record name | 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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